molecular formula C14H15N5O3S B2770004 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2034373-36-7

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

Katalognummer: B2770004
CAS-Nummer: 2034373-36-7
Molekulargewicht: 333.37
InChI-Schlüssel: MJBRXEDOFIPWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 6 and a benzenesulfonamide moiety attached via a methylene bridge at position 2. This structure combines the electron-rich triazole ring with the sulfonamide group, a pharmacophore known for diverse biological activities, including antimicrobial and antitumor effects .

Eigenschaften

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c1-2-22-14-9-8-12-16-17-13(19(12)18-14)10-15-23(20,21)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBRXEDOFIPWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNS(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. The initial step often includes the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the ethoxy group and the benzenesulfonamide moiety. Common reagents used in these reactions include hydrazine derivatives, ethyl chloroformate, and sulfonamide derivatives. The reaction conditions usually involve refluxing in organic solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the ATP-binding site of these kinases, thereby blocking their activity and leading to the inhibition of cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Substituent Variations

Compound Name Substituents (Position) Key Functional Groups Biological Activity (IC₅₀/MIC) Reference
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzenesulfonamide Methyl (6), benzenesulfonamide (3) Methyl, sulfonamide Moderate antimicrobial activity
Compound 24 (from Mongolian Journal of Chemistry) Unspecified Chloro, benzoyl glycinate Cytotoxic (HepA cell line, IC₅₀ <1.2 μg/mL)
N-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzenesulfonamide Pyridin-4-yl (3), sulfonamide (6) Pyridine, sulfonamide Not reported (structural analog)
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-triazolo-pyridazin-3-yl)ethyl]benzamide Trifluoromethyl benzyl (6), benzamide Trifluoromethyl, benzamide Not reported (enhanced lipophilicity)

Key Observations :

  • Ethoxy vs. Methyl/Chloro : The ethoxy group in the target compound may confer higher metabolic stability than methyl () or chloro () substituents, which are prone to oxidative or nucleophilic displacement, respectively.
  • Sulfonamide Positioning : The benzenesulfonamide group at position 3 is critical for antimicrobial activity, as seen in and . Derivatives with sulfonamide groups attached via flexible methylene bridges (e.g., the target compound) may exhibit improved binding kinetics compared to rigidly linked analogs .

Key Findings :

  • Antimicrobial Efficacy : The target compound’s benzenesulfonamide group aligns with , where sulfonamide-quinazoline hybrids showed potent activity against bacterial strains (IC₅₀: 2–10 μM). However, methyl-substituted triazolo-pyridazines () exhibited moderate activity (MIC: 12.5–50 μg/mL), suggesting that bulkier substituents (e.g., ethoxy) might enhance potency .

Toxicity and Stability

  • Toxicity: Neutral triazolo-pyridazine derivatives (e.g., TATOT in ) exhibit low toxicity, with LD₅₀ > 2,000 mg/kg in rodent models. The benzenesulfonamide group may further reduce systemic toxicity compared to nitro- or amino-substituted analogs .
  • Stability : Ethoxy-substituted derivatives are expected to resist hydrolysis under physiological conditions better than ester- or chloro-substituted analogs, as seen in .

Biologische Aktivität

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo[4,3-b]pyridazine moiety linked to a benzenesulfonamide group. Its molecular formula is C14H16N6O2SC_{14}H_{16}N_{6}O_{2}S with a molecular weight of approximately 340.38 g/mol. The unique combination of triazole and sulfonamide functionalities suggests potential for various biological activities.

PropertyValue
Molecular FormulaC₁₄H₁₆N₆O₂S
Molecular Weight340.38 g/mol
CAS Number2034372-30-8

Antimicrobial Properties

Compounds containing triazole and sulfonamide groups have demonstrated significant antimicrobial activity. For instance, studies have shown that similar compounds exhibit potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of folate synthesis or interference with bacterial cell wall synthesis.

Antiviral Activity

Research indicates that triazole derivatives can act as antiviral agents. For example, compounds with similar structures have been tested against viral infections such as HIV and hepatitis C virus (HCV). The antiviral activity is often attributed to the ability of these compounds to inhibit viral replication by targeting specific viral enzymes.

Anticancer Activity

This compound has potential anticancer properties. Studies involving related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The dual action of the triazole and sulfonamide moieties may enhance its efficacy against cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key factors include:

  • Substituents on the Triazole Ring : Modifications at specific positions on the triazole ring can enhance or reduce biological activity.
  • Benzenesulfonamide Group : Variations in the sulfonamide moiety can affect solubility and interaction with biological targets.
  • Ethoxy Group : The presence of the ethoxy group may improve the compound's lipophilicity and membrane permeability.

Case Studies

  • Antibacterial Efficacy : In a study comparing various triazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, indicating strong antibacterial properties compared to standard antibiotics like ampicillin.
  • Antiviral Activity Against HCV : A related compound demonstrated an EC50 value of 20 µM against HCV in vitro, suggesting that this compound may exhibit similar antiviral potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.